molecular formula C14H21NO3 B4517733 2-(2-ethylphenoxy)-N-(2-methoxyethyl)propanamide

2-(2-ethylphenoxy)-N-(2-methoxyethyl)propanamide

Cat. No.: B4517733
M. Wt: 251.32 g/mol
InChI Key: NCMUHTOAUGOYBA-UHFFFAOYSA-N
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Description

2-(2-ethylphenoxy)-N-(2-methoxyethyl)propanamide is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 251.15214353 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Bioactive Constituents

Compounds with structures similar to "2-(2-ethylphenoxy)-N-(2-methoxyethyl)propanamide" have been identified in natural sources and have shown various biological activities. For instance, a study reported the isolation of bioactive constituents from Jolyna laminarioides, where compounds exhibited activities such as chymotrypsin inhibition and antimicrobial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Renewable High-Temperature Cyanate Ester Resins

Research on renewable phenols has explored their impact on the properties of derivative polymers. A study on cyanate ester resins derived from renewable phenols demonstrated variations in physical properties, cure chemistry, and thermal stability, indicating the potential for developing high-performance materials from biomass sources (B. Harvey et al., 2015).

Antimicrobial Activities

The stem of Capsicum annuum yielded amides that were characterized and identified for their structures. Among these, a novel amide compound showed potential implications for further antimicrobial studies (Chung-Yi Chen et al., 2011).

Analytical Profiles and Biological Matrices

Another study provided analytical profiles for psychoactive arylcyclohexylamines and developed methods for their determination in biological matrices. This research contributes to the understanding of the chemical properties and potential analytical applications of compounds with complex structures (G. De Paoli et al., 2013).

Environmental and Material Applications

Further research into renewable resources has led to the development of high-performance resins and thermoplastics from natural derivatives, demonstrating the versatility of compounds with similar functionalities in material science and environmental sustainability (B. Harvey et al., 2014).

Properties

IUPAC Name

2-(2-ethylphenoxy)-N-(2-methoxyethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-4-12-7-5-6-8-13(12)18-11(2)14(16)15-9-10-17-3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMUHTOAUGOYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(C)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.